molecular formula C27H23NO3 B12033416 2-(4-Methylphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B12033416
M. Wt: 409.5 g/mol
InChI Key: UQGITGMDPGIJEK-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is followed by further functionalization steps to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Povarov reaction conditions, including the use of catalysts and solvents that are suitable for industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXYLATE is unique due to its specific quinoline core structure and the presence of both 4-methylphenyl and 3,4-dimethylphenyl groups. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H23NO3

Molecular Weight

409.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C27H23NO3/c1-17-8-11-20(12-9-17)26(29)16-31-27(30)23-15-25(21-13-10-18(2)19(3)14-21)28-24-7-5-4-6-22(23)24/h4-15H,16H2,1-3H3

InChI Key

UQGITGMDPGIJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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